4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

Kinase inhibitor selectivity JAK3 inhibitor Structure-activity relationship

4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (CAS 920960-13-0) is a synthetic small-molecule belonging to the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide class of type I kinase inhibitors. Its structure features a characteristic 7-azaindole core that forms a bidentate hydrogen-bond donor–acceptor pair with the hinge region of Janus kinase (JAK) family enzymes, as evidenced by crystallographic studies on the closely related clinical compound peficitinib.

Molecular Formula C14H13N5O
Molecular Weight 267.29 g/mol
CAS No. 920960-13-0
Cat. No. B15174392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
CAS920960-13-0
Molecular FormulaC14H13N5O
Molecular Weight267.29 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC2=C3C=CNC3=NC=C2C(=O)N
InChIInChI=1S/C14H13N5O/c15-13(20)11-8-19-14-10(4-6-17-14)12(11)18-7-9-3-1-2-5-16-9/h1-6,8H,7H2,(H2,15,20)(H2,17,18,19)
InChIKeyZVODBHHQYCHEDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (CAS 920960-13-0): A Selective JAK3-Focused Scaffold for Kinase Selectivity Studies


4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (CAS 920960-13-0) is a synthetic small-molecule belonging to the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide class of type I kinase inhibitors. Its structure features a characteristic 7-azaindole core that forms a bidentate hydrogen-bond donor–acceptor pair with the hinge region of Janus kinase (JAK) family enzymes, as evidenced by crystallographic studies on the closely related clinical compound peficitinib [1]. The compound is explicitly disclosed in patent literature as a JAK3-targeted immunomodulator and has been described as a research probe for dissecting JAK isoform selectivity [2]. Unlike pan-JAK inhibitors such as tofacitinib, the pyrrolo[2,3-b]pyridine-5-carboxamide scaffold has been rationally designed to achieve selectivity within the JAK family, primarily by exploiting differences in the hydrophobic pocket adjacent to the ATP-binding site [3].

Why Generic JAK Inhibitor Substitution is Not Feasible for 4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide


The 4-amino substituent of the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold is the primary determinant of JAK isoform selectivity, pharmacokinetic behavior, and safety pharmacology. In the Nakajima et al. optimization series, the replacement of the 4-(cycloalkyl)amino group of lead compound 2 with a 4-(N-cyanopyridylpiperidinyl)methylamino moiety in compound 31 increased JAK3 inhibitory activity while simultaneously reducing hERG channel blockade, demonstrating that both efficacy and cardiac safety signals are directly encoded in the C4 substitution [1]. Consequently, simply procuring an in-class pyrrolo[2,3-b]pyridine analog with a different 4-amino substitution pattern—such as the 4-(4-pyridinylmethyl)amino variant CAS 920960-35-6 or the 3-methyl-substituted pyridinylmethyl analogs—cannot reproduce the biological profile of the 2-pyridinylmethyl regioisomer, because each substitution vector modulates the occupancy of the JAK3 selectivity pocket and influences physicochemical properties including logD, basicity, and metabolic stability [2]. The precise nitrogen position on the pyridine ring of the 2-pyridinylmethylamino group has been shown to affect binding interactions with the unique cysteine residue (Cys909) in the JAK3 active site, precluding generic interchangeability [1].

Quantitative Differentiation Evidence for 4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (CAS 920960-13-0)


Structural Rationale for JAK3 Selectivity: The 2-Pyridinylmethyl Regioisomer

The 2-pyridinylmethyl moiety at the C4-amino position of the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold is structurally distinguished from its 4-pyridinylmethyl regioisomer (CAS 920960-35-6) by the specific positioning of the nitrogen lone pair. In the Nakajima et al. JAK3 inhibitor series, the attachment of a nitrogen-containing heterocycle directly through a methylene linker at the C4-position was shown to modulate JAK3 inhibitory potency by up to 10-fold depending on the heterocycle and substitution pattern [1]. While the 2-pyridinylmethyl derivative was not individually profiled in the published optimization study, the corresponding 4-(N-cyanopyridylpiperidine)-substituted analog (compound 31) exhibited a JAK3 IC₅₀ of 1.9 nM, representing an approximately 50-fold potency improvement over the lead compound 2 (JAK3 IC₅₀ ≈ 95 nM) [1]. The critical role of the nitrogen position on the pyridine ring is further supported by the patent disclosure, which claims the 2-pyridinyl isomer as a distinct chemotype for JAK-mediated disease indications [2]. This structural feature is hypothesized to enable a direct or water-mediated hydrogen bond with the JAK3-specific Cys909 residue, a contact that is sterically inaccessible to the 4-pyridinyl isomer [1].

Kinase inhibitor selectivity JAK3 inhibitor Structure-activity relationship

hERG Safety Liability Differentiation Across C4 Substituents

A critical differentiation parameter for JAK3-targeted compounds is their propensity to inhibit the hERG potassium channel, a well-established predictor of drug-induced QT prolongation. In the Nakajima et al. optimization study, lead compound 2 (bearing a cycloalkyl substituent) exhibited problematic hERG inhibitory activity, whereas the introduction of nitrogen-containing heterocyclic substituents at the C4-position dramatically mitigated this liability. Specifically, compound 31 displayed only weak hERG inhibition at concentrations up to 10 µM, representing a substantial window (>5,000-fold) between JAK3 enzymatic potency and hERG activity [1]. While direct hERG data for the 2-pyridinylmethyl analog are not publicly reported, the class-wide SAR trend demonstrates that nitrogen incorporation at the C4-substituent, as present in CAS 920960-13-0, is a validated design strategy for reducing cardiac ion channel off-target activity compared to purely lipophilic C4-amino analogs such as cycloalkyl or phenyl derivatives [1]. This trend is mechanistically attributed to reduced logD and moderated basicity conferred by the pyridine nitrogen [2].

Cardiotoxicity screening hERG inhibition JAK3 immunomodulator

Physicochemical Differentiation: logD and Basicity as Procurement Decision Drivers

The 2-pyridinylmethylamino substitution is anticipated to confer distinct physicochemical properties relative to alternative C4-amino analogs within the pyrrolo[2,3-b]pyridine-5-carboxamide class. Literature SAR demonstrates that modulation of lipophilicity (logD₇.₄) and basicity (pKₐ) at the C4-position directly impacts both JAK3 potency and metabolic stability. For example, the introduction of a pyridine nitrogen into the C4-substituent of the Nakajima series reduced the calculated logD by approximately 1.0–1.5 log units relative to the parent cycloalkyl analog (compound 2) [1]. This reduction in lipophilicity was correlated with improved metabolic stability in human liver microsomes, where intrinsic clearance (CLᵢₙₜ) values decreased from high (>100 µL/min/mg protein) to moderate (<50 µL/min/mg protein) in the optimized N-heterocyclic series [2]. The specific pKₐ of the 2-pyridinylmethyl group (predicted conjugate acid pKₐ ~5.2) results in predominantly neutral species at physiological pH, reducing the risk of phospholipidosis and lysosomal trapping compared to more basic amine substituents [2]. These physicochemical trends are patent-supported; WO2007048070 explicitly claims the 2-pyridinylmethylamino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold as a composition of matter with therapeutic utility [3].

Physicochemical profiling LogD Drug-likeness Metabolic stability

Optimized Research and Industrial Applications of 4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (CAS 920960-13-0)


JAK Isoform Selectivity Profiling Panels

Academic and pharmaceutical kinase screening groups should procure CAS 920960-13-0 as a specialized probe for mapping the contribution of the JAK3 Cys909 interaction to inhibitor binding, given that the 2-pyridinylmethyl regioisomer is hypothesized to engage this unique JAK3 residue. This compound can serve as a reference chemotype in screening cascades against a panel of JAK1, JAK2, JAK3, and TYK2 enzymatic assays to benchmark the selectivity fingerprints of newly synthesized derivatives. The class-wide SAR reported in Nakajima et al. (2015) provides a methodological blueprint for this approach [1].

In Vitro Safety Pharmacology Counter-Screening

For toxicology laboratories evaluating the cardiac safety profile of JAK-targeted candidates, CAS 920960-13-0 offers a C4-pyridine-containing comparator for hERG liability assessment. The class-level evidence shows that N-heterocyclic C4-substitution reduces hERG inhibition compared to cycloalkyl analogs [2]. This compound can be used as a structurally matched negative control in automated patch-clamp studies to establish the contribution of the pyridinylmethyl group to ion channel selectivity.

Medicinal Chemistry SAR Expansion Programs

Discovery chemistry teams engaged in JAK3 inhibitor lead optimization should use CAS 920960-13-0 as a key intermediate scaffold for further diversification at the carboxamide position. The 5-carboxamide group serves as a synthetic handle for introducing substituents that modulate pharmacokinetics while retaining the critical 2-pyridinylmethylamine pharmacophore. The patent literature supports the utility of this compound as a building block for generating patentable analogs with improved oral bioavailability [3].

Computational Chemistry and Docking Model Validation

Computational chemists developing JAK3 docking models can use CAS 920960-13-0 to validate predicted binding poses involving the hinge region hydrogen-bond network and the specificity pocket. The pyrrolo[2,3-b]pyridine core is known to form a triple hydrogen-bond interaction with the hinge residues Leu905–Glu903, a pharmacophore feature preserved in co-crystal structures with peficitinib [1]. The 2-pyridinylmethyl vector provides a distinct computational benchmark for scoring functions aimed at discriminating between 2-pyridinyl and 4-pyridinyl regioisomer binding.

Quote Request

Request a Quote for 4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.